5-Amino-2-(tert-butoxy)phenol
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Overview
Description
5-Amino-2-(tert-butoxy)phenol is an organic compound that features an amino group and a tert-butoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the O-Boc protection of phenol using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a phase transfer catalyst or Lewis acids . The reaction is carried out under mild conditions, often in aqueous media at room temperature .
Industrial Production Methods
the principles of green chemistry and eco-sustainable methods are often applied to optimize the synthesis process, minimizing the use of hazardous reagents and maximizing yield .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(tert-butoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce primary amines.
Scientific Research Applications
5-Amino-2-(tert-butoxy)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(tert-butoxy)phenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butoxy group can influence the compound’s solubility and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-hydroxyphenol: Lacks the tert-butoxy group, which affects its solubility and reactivity.
2-(tert-butoxy)phenol: Lacks the amino group, which limits its applications in biological systems.
5-Amino-2-methoxyphenol: The methoxy group provides different steric and electronic effects compared to the tert-butoxy group.
Uniqueness
5-Amino-2-(tert-butoxy)phenol is unique due to the presence of both the amino and tert-butoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C10H15NO2 |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-amino-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H15NO2/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6,12H,11H2,1-3H3 |
InChI Key |
QGKLRXGZKOITLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)N)O |
Origin of Product |
United States |
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